![molecular formula C19H26N2O2 B3485510 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide](/img/structure/B3485510.png)
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide
説明
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide, also known as A-836,339, is a selective cannabinoid CB1 receptor antagonist. It was first synthesized by Abbott Laboratories in 2006 as a potential therapeutic drug for obesity and metabolic disorders. Since then, it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide works by selectively blocking the cannabinoid CB1 receptor, which is primarily located in the brain and plays a key role in regulating appetite, metabolism, and addiction. By blocking this receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism in animal models of diabetes. Additionally, it has been shown to reduce the rewarding effects of opioids and cocaine in animal models of addiction.
実験室実験の利点と制限
One advantage of using 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise targeting of this receptor compared to other cannabinoid receptor antagonists. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for the study of 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in obesity, diabetes, and addiction. Another direction is to study its effects on other physiological processes, such as inflammation and pain. Additionally, the development of longer-acting formulations of this compound may improve its utility in lab experiments and potential clinical applications.
科学的研究の応用
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose metabolism in animal models of diabetes. Additionally, it has been studied for its potential as a treatment for drug addiction, particularly in reducing the rewarding effects of opioids and cocaine.
特性
IUPAC Name |
5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-15(16(21-23-13)14-10-8-7-9-11-14)17(22)20-19(5,6)12-18(2,3)4/h7-11H,12H2,1-6H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPPSFQRJEQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。